

Lanasol Yellow 4G: A Technical Guide to a Reactive Azo Dye

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lanasol Yellow 4G	
Cat. No.:	B3056300	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a prominent member of the reactive azo dye class, widely utilized in the textile industry for its ability to form covalent bonds with protein fibers such as wool and silk. This results in dyeings with high wet fastness and bright, vibrant yellow shades. The key to its reactivity is the α-bromoacrylamide functional group, which reacts with nucleophilic sites within the fiber structure under specific pH and temperature conditions. This technical guide provides an in-depth overview of **Lanasol Yellow 4G**, covering its chemical and physical properties, synthesis, detailed experimental protocols for its application, and a summary of its toxicological and environmental profile. The information is intended to be a comprehensive resource for researchers and professionals in chemistry, materials science, and drug development who may utilize reactive dyes in their work.

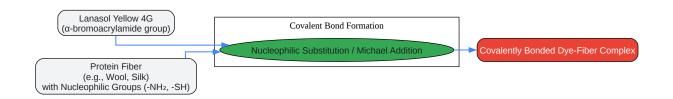
Chemical and Physical Properties

Lanasol Yellow 4G is a single azo class reactive dye. Its chemical structure is characterized by the presence of an α -bromoacrylamide group, which is responsible for its reactivity, and sulfonic acid groups that ensure water solubility.[1]

Property	Value	Reference
C.I. Name	Reactive Yellow 39	[1]
CAS Number	70247-70-0, 12226-61-8	[1]
Molecular Formula	C19H12BrCl2N5Na2O8S2	[1]
Molecular Weight	699.25 g/mol	[1]
Appearance	Greenish-yellow powder	
Water Solubility (90 °C)	100 g/L	_
UV-Vis Absorption Maximum (λmax)	400 nm	

Synthesis Pathway

The synthesis of **Lanasol Yellow 4G** is a multi-step process involving diazotization and coupling, which are standard procedures in azo dye chemistry. The general manufacturing method involves the diazotization of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid, which is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.


Click to download full resolution via product page

Caption: Synthesis pathway of Lanasol Yellow 4G.

Reaction Mechanism with Protein Fibers

The high fastness properties of **Lanasol Yellow 4G** on wool and silk are attributed to the formation of a covalent bond between the dye and the fiber. The reactive α-bromoacrylamide group of the dye reacts with nucleophilic groups present in the amino acid residues of the protein fibers, primarily the amino (-NH₂) groups of lysine and the thiol (-SH) groups of cysteine. The reaction proceeds via a nucleophilic substitution or a Michael addition mechanism.

Click to download full resolution via product page

Caption: Covalent fixation of **Lanasol Yellow 4G** on protein fibers.

Experimental Protocols Synthesis of Lanasol Yellow 4G (Illustrative Laboratory Scale)

Disclaimer: This is a generalized protocol based on the known chemistry of azo dye synthesis and should be performed with appropriate safety precautions in a fume hood.

Materials:

- 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid
- 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
- Sodium nitrite (NaNO₂)

Foundational & Exploratory

- Hydrochloric acid (HCl)
- Sodium carbonate (Na₂CO₃)
- Ice
- Deionized water

Procedure:

- Diazotization:
 - Suspend a stoichiometric amount of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid in deionized water and cool to 0-5 °C in an ice bath.
 - Slowly add concentrated hydrochloric acid.
 - Add a solution of sodium nitrite in deionized water dropwise while maintaining the temperature between 0-5 °C.
 - Stir the mixture for 1 hour at this temperature. The completion of diazotization can be checked with starch-iodide paper.

Coupling:

- In a separate vessel, dissolve a stoichiometric amount of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in deionized water and adjust the pH to 7-8 with sodium carbonate.
- Cool the coupling component solution to 0-5 °C.
- Slowly add the diazonium salt solution to the coupling component solution, maintaining the pH at 7-8 by the controlled addition of a sodium carbonate solution.
- Continue stirring at 0-5 °C for several hours until the coupling reaction is complete (monitored by techniques like TLC or HPLC).
- Isolation:

- The dye is salted out from the reaction mixture by adding sodium chloride.
- The precipitated dye is filtered, washed with a brine solution, and dried in an oven at a controlled temperature.

Application on Wool Fabric (Exhaust Dyeing)

Materials:

- Wool fabric
- Lanasol Yellow 4G
- Albegal B (levelling agent)
- Glauber's salt (anhydrous)
- Acetic acid (80%)
- Ammonia
- Liquor ratio: 40:1

Procedure:

- Set the dyebath at 40 °C with the required amount of water.
- Add 1-2% on weight of fiber (o.w.f.) of Albegal B and 5-10% o.w.f. of Glauber's salt.
- Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
- Add the pre-dissolved Lanasol Yellow 4G dye.
- Enter the wetted wool fabric and run for 10 minutes.
- Raise the temperature to the boil (98-100 °C) at a rate of 1-1.5 °C/minute.
- Maintain at the boil for 45-60 minutes.

- Cool the dyebath to 80 °C.
- Add 1-2% o.w.f. of ammonia to raise the pH to 8-8.5 for fixation.
- Run for 15-20 minutes at 80 °C.
- Rinse the dyed fabric thoroughly with warm and then cold water.

Screen Printing on Silk Fabric (Illustrative Protocol)

Materials:

- Silk fabric
- Lanasol Yellow 4G
- Urea
- Thickener (e.g., sodium alginate)
- Sodium bicarbonate
- Glycerine (optional, as a humectant)

Procedure:

- Print Paste Preparation:
 - Dissolve Lanasol Yellow 4G in a small amount of warm water.
 - In a separate container, prepare the thickener paste according to the manufacturer's instructions.
 - To the thickener, add urea (e.g., 50-100 g/kg of paste) and the dissolved dye solution.
 - Add sodium bicarbonate (e.g., 10-20 g/kg of paste) as the fixing alkali.
 - Mix thoroughly to obtain a homogeneous print paste.

- Printing:
 - Apply the print paste to the silk fabric using a screen of the desired design.
- Drying:
 - Air dry the printed fabric or use a hot air dryer at a low temperature.
- Fixation:
 - Fix the dye by steaming the printed fabric at 102-105 °C for 10-15 minutes.
- · Washing-off:
 - Rinse the fabric in cold water to remove the thickener and unfixed dye.
 - Wash in a neutral detergent solution at 50-60 °C.
 - · Rinse thoroughly and dry.

Quantitative Data

Fastness Properties

Fastness Test	ISO Method	Rating (Wool)	Reference
Light Fastness	ISO 105-B02	6	
Washing	ISO 105-C06	-	-
Rubbing (Dry)	ISO 105-X12	-	-
Rubbing (Wet)	ISO 105-X12	-	-
Perspiration	ISO 105-E04	5	
Oxygen Bleaching	-	4 (red)	_

Note: A complete set of fastness ratings is not readily available in the public domain. The provided data is based on available information.

Exhaustion and Fixation

The exhaustion and fixation of Lanasol dyes on wool are generally high, contributing to their good fastness properties. The fixation of Lanasol dyes on wool is typically in the range of 86% to 96%.

Dye Concentration (% o.w.f.)	рН	Temperature (°C)	Exhaustion (%)	Fixation (%)
1.0	4.5-5.5	100	>95	86-96
2.0	4.5-5.5	100	>95	86-96

Note: These are typical values and can vary depending on the specific dyeing conditions and the nature of the substrate.

Analytical Methods Spectrophotometric Determination of Dye Concentration

Principle: Based on the Beer-Lambert law, the absorbance of a dye solution is directly proportional to its concentration at a specific wavelength.

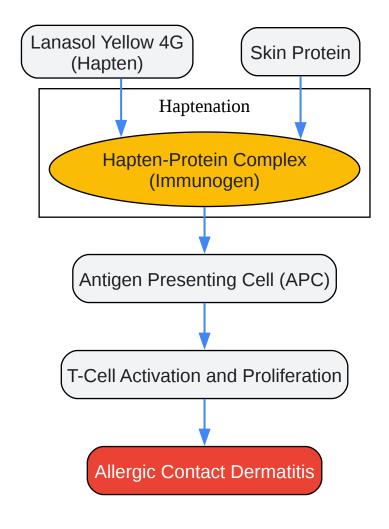
Procedure:

- Prepare a stock solution of Lanasol Yellow 4G of a known concentration in deionized water.
- Prepare a series of standard solutions of decreasing concentrations by serial dilution.
- Measure the absorbance of each standard solution at the λmax of the dye (400 nm) using a UV-Vis spectrophotometer.
- Plot a calibration curve of absorbance versus concentration.
- Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC can be used to separate the dye from its isomers, by-products, and hydrolysis products, allowing for quantification and purity assessment. Reversed-phase HPLC with an ion-pairing agent is a common method for analyzing reactive dyes.

Illustrative Conditions:


- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) with an ion-pairing agent (e.g., tetrabutylammonium bromide).
- Detector: Diode array detector (DAD) or UV-Vis detector set at the λmax of the dye.
- Injection Volume: 10-20 μL.
- Flow Rate: 1.0 mL/min.

Toxicological and Environmental Profile Toxicology

Lanasol Yellow 4G, like other reactive dyes, can pose a risk of skin and respiratory sensitization to individuals exposed to the dye powder. The α -bromoacrylamide group is a known electrophile that can react with proteins in the skin, potentially leading to an allergic response. Once covalently bound to the fiber, the risk of sensitization is significantly reduced.

Acute Oral Toxicity (Rat LD50): > 2000 mg/kg (Slightly toxic).


Click to download full resolution via product page

Caption: Mechanism of skin sensitization by reactive dyes.

Environmental Fate

Azo dyes, including **Lanasol Yellow 4G**, can be persistent in the environment and are a source of concern in textile effluents. The environmental degradation of azo dyes is a two-step process. Under anaerobic conditions, the azo bond is cleaved by azoreductase enzymes, leading to the formation of aromatic amines. These amines can then be mineralized under aerobic conditions.

Click to download full resolution via product page

Caption: Environmental degradation pathway of azo dyes.

Conclusion

Lanasol Yellow 4G is a technologically important reactive azo dye that provides high-performance coloration for protein fibers. Its chemistry, centered around the α -bromoacrylamide reactive group, allows for the formation of stable covalent bonds, leading to excellent fastness properties. Understanding the detailed chemical properties, synthesis, and application methods is crucial for its effective and safe use. While toxicological and environmental concerns exist, particularly related to sensitization and effluent treatment, ongoing research into cleaner dyeing technologies and effluent treatment methods aims to mitigate these impacts. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this class of reactive dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. worlddyevariety.com [worlddyevariety.com]
- To cite this document: BenchChem. [Lanasol Yellow 4G: A Technical Guide to a Reactive Azo Dye]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3056300#lanasol-yellow-4g-as-a-reactive-azo-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com